![molecular formula C15H10F3N3OS B2943399 2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-13-8](/img/structure/B2943399.png)

2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

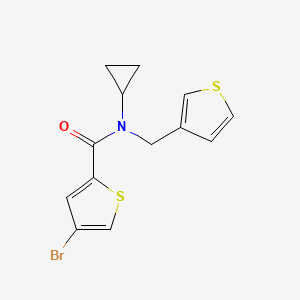

The compound “2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It is part of the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . These compounds have been found to exhibit versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a process known as metal-free C-3 chalcogenation . This operationally simple reaction proceeds under mild reaction conditions and can be executed on a gram scale . It involves the use of iodine and results in high yields of up to 95% .科学的研究の応用

Drug Delivery Systems

A study explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery purposes. The inclusion of biologically relevant structures demonstrated potential for targeted therapy with enhanced cytotoxicity against human ovarian cancer cells, suggesting a novel approach for the delivery of therapeutic agents (Mattsson et al., 2010).

Molecular Interactions and Synthesis

Research on the synthesis and characterization of novel sulfonated zinc-triazine complexes revealed their potential in biological applications, including strong binding to bovine serum albumin. This suggests applications in drug formulation and delivery, emphasizing the utility of triazine derivatives in enhancing serum distribution via albumins (Abeydeera et al., 2018).

Another study focused on the boric acid-catalyzed synthesis of fused 1,2,4-triazine derivatives, introducing a new class of red fluorescent organic compounds. These compounds, synthesized in good to excellent yields, exhibit considerable red light emission, highlighting their potential in imaging and diagnostic applications (Darehkordi et al., 2018).

Antimicrobial Activity

The reaction of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid hydrazide with various agents produced compounds with promising antimicrobial activity. This suggests the potential of triazine derivatives in developing new antimicrobial agents (El-Mariah et al., 2006).

作用機序

Target of Action

A structurally similar compound, 2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy acetic acid, is known to act like a peroxisome proliferator-activated receptor agonist .

Mode of Action

It’s structurally similar compound acts as a peroxisome proliferator-activated receptor agonist , which means it binds to this receptor and induces a cellular response.

Biochemical Pathways

Peroxisome proliferator-activated receptors play a crucial role in the regulation of central inflammation .

Result of Action

Its structurally similar compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

特性

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS/c16-15(17,18)11-6-4-10(5-7-11)9-23-13-19-12-3-1-2-8-21(12)14(22)20-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXWKVAZRPLCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)

![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)

![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)

![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)